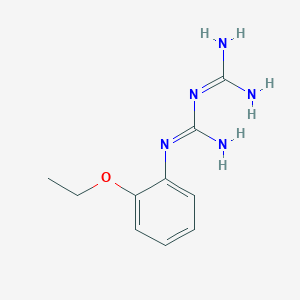![molecular formula C24H20N2OS B431908 2-[(4,7-Dimethyl-2-quinazolinyl)thio]-1,2-diphenylethanone CAS No. 524056-37-9](/img/structure/B431908.png)
2-[(4,7-Dimethyl-2-quinazolinyl)thio]-1,2-diphenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4,7-dimethyl-2-quinazolinyl)thio]-1,2-diphenylethanone is a stilbenoid.
Wissenschaftliche Forschungsanwendungen
Fused Nitrogen-Containing Heterocycles
- Research by Mamedov et al. (2009) investigated thiazolo[3,4-a]quinoxalines, which are related to the compound . They explored the condensation of 4-hydroxy-3,5-diphenyl-2-phenyliminothiazolidine with various phenylenediamines, leading to different isomeric thiazolo[3,4-a]quinoxalines (Mamedov et al., 2009).
Synthesis and Molecular Structure of Quinazoline Derivatives
- Kornicka et al. (2004) focused on synthesizing novel quinazoline derivatives with potential biological activities mediated by alpha-adrenergic and/or imidazoline receptors. This research contributes to understanding the chemical properties and potential applications of quinazoline-related compounds (Kornicka, Sa̧czewski, & Gdaniec, 2004).
Oxidative Cyclocondensation of Thio(seleno)-amides and Ureas
- Shakhidoyatov et al. (1996) discovered that 2-thioxo-4-quinazolone, closely related to the compound , can undergo oxidative cyclocondensation to form complex structures. This provides insights into the chemical behavior of similar compounds under specific conditions (Shakhidoyatov, Urakov, Mukarramov, Ashirmatov, & Bruskov, 1996).
Quinazolinyl Chalcone Derivatives
- Yan et al. (2015) synthesized quinazolin-ylamino phenyl propenyl ketone derivatives, which are structurally related to the compound . They focused on optimizing the synthesis conditions and characterizing the intermediates and final products, contributing to the understanding of quinazoline derivatives' synthesis and properties (Yan et al., 2015).
Antibacterial Evaluation of PhenylthiazolylQuinazolin-4(3h)-One Derivatives
- Research by Badwaik et al. (2009) involved the synthesis and evaluation of novel phenylthiazole and quinazoline combination derivatives for antibacterial activity. This demonstrates the potential biomedical applications of quinazoline-related compounds (Badwaik, Sonkar, Singh, Rajpal, Sisodiya, & Pandey, 2009).
Synthesis and Antineoplastic Properties of Quinazolin-4(3H)-Ones
- Markosyan et al. (2014) explored the synthesis of 3-substituted 5,5-dimethylbenzo[h]Quinazolin-4(3H)-Ones and studied their antineoplastic properties. This provides a perspective on the potential use of quinazoline derivatives in cancer therapy (Markosyan, Torshirzad, Shakhbazyan, & Arsenyan, 2014).
Eigenschaften
CAS-Nummer |
524056-37-9 |
|---|---|
Produktname |
2-[(4,7-Dimethyl-2-quinazolinyl)thio]-1,2-diphenylethanone |
Molekularformel |
C24H20N2OS |
Molekulargewicht |
384.5g/mol |
IUPAC-Name |
2-(4,7-dimethylquinazolin-2-yl)sulfanyl-1,2-diphenylethanone |
InChI |
InChI=1S/C24H20N2OS/c1-16-13-14-20-17(2)25-24(26-21(20)15-16)28-23(19-11-7-4-8-12-19)22(27)18-9-5-3-6-10-18/h3-15,23H,1-2H3 |
InChI-Schlüssel |
WQPKOZUXNMBWLU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)SC(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)SC(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-([1,1'-Biphenyl]-4-yloxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B431883.png)
![N-(4-fluorophenyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B431884.png)

![2-{[4-allyl-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B431890.png)
![3-(2-chlorophenyl)-6-iodo-2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B431895.png)
![2-{3-[(E)-2-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B431899.png)
![2-(2,4-Dichlorophenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B431902.png)
![1-Methyl-3,7-bis(phenylsulfonyl)-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B431903.png)

![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-chlorobenzoate](/img/structure/B431910.png)
![9-(3,5-dimethylphenyl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B431915.png)
